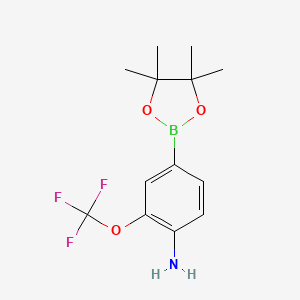

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethoxy)aniline

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)aniline (CAS: 1451391-22-2) is a boronate ester derivative of aniline featuring a pinacol-protected boronic acid group at the 4-position and a trifluoromethoxy (-OCF₃) substituent at the 2-position of the benzene ring. Its molecular formula is C₁₃H₁₆BF₃NO₃, with a molecular weight of 301.08 g/mol. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures relevant to pharmaceuticals and materials science. The trifluoromethoxy group enhances the electron-deficient nature of the aromatic ring, modulating reactivity in catalytic processes.

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)8-5-6-9(18)10(7-8)19-13(15,16)17/h5-7H,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHSZRYGYSELEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682356 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-36-7 | |

| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure and Conditions

-

Protection : Acetylation of the amine using acetic anhydride yields 4-bromo-2-(trifluoromethoxy)acetanilide.

-

Borylation : Reaction with B₂Pin₂ (1.2 equiv) and Pd(dppf)Cl₂ (5 mol%) in the presence of KOAc (3 equiv) in dioxane at 80°C for 12 hours.

-

Deprotection : Hydrolysis with HCl/MeOH removes the acetyl group, yielding the final product.

Key Data :

| Yield | Catalyst | Base | Solvent | Temperature | Time |

|---|---|---|---|---|---|

| 66.8% | Pd(dppf)Cl₂ | KOAc | Dioxane | 80°C | 12 h |

This method offers moderate yields but requires careful handling of the amine protection-deprotection sequence.

Diazonium Salt-Mediated Boronate Ester Formation

Diazonium salts enable direct boronate installation via transition-metal-free pathways. This approach is advantageous for substrates sensitive to palladium catalysis.

General Protocol

-

Diazotization : Treat 4-amino-2-(trifluoromethoxy)nitrobenzene with NaNO₂ and HBF₄ in aqueous HCl at 0°C to form the diazonium tetrafluoroborate.

-

Borylation : React the diazonium salt with diisopropylamino borane (1.5 equiv) and pinacol (1.3 equiv) in diethyl ether at room temperature for 4 hours.

Example :

-

Starting material: 3-Trifluoromethylbenzenediazonium tetrafluoroborate → 2-(3-Trifluoromethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (52.5% yield).

Challenges :

-

Competing protodeboronation and side reactions necessitate strict temperature control.

-

Limited functional group tolerance due to reactive intermediates.

Metal-Free Borylation Using Aryl Iodides

Aryl iodides undergo direct borylation with B₂Pin₂ under metal-free conditions, leveraging cesium fluoride (CsF) and dimethyl sulfoxide (DMSO).

Optimized Conditions

-

Reactants : 4-Iodo-2-(trifluoromethoxy)aniline (1 equiv), B₂Pin₂ (2 equiv), CsF (3 equiv), pyridine (0.8 equiv).

-

Solvent : DMSO (0.4 mL).

-

Conditions : Microwave irradiation at 100°C for 40 minutes under nitrogen.

Outcomes :

| Yield | Additives | Solvent | Temperature | Time |

|---|---|---|---|---|

| 59% | CsF, Pyridine | DMSO | 100°C | 40 min |

This method avoids transition metals but requires microwave assistance for efficient conversion.

Reduction of Nitro-Substituted Boronate Esters

Nitro groups serve as precursors to amines, enabling a two-step synthesis: boronate installation followed by nitro reduction.

Stepwise Synthesis

-

Borylation : Miyaura borylation of 4-bromo-2-(trifluoromethoxy)nitrobenzene with B₂Pin₂ (1.5 equiv) and PdCl₂(PPh₃)₂ (3 mol%) in dioxane at 80°C.

-

Reduction : Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol reduces the nitro group to an amine.

Data :

-

Intermediate: 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline (SMILES: NC1=CC(B2OC(C)(C)C(C)(C)O2)=C(OC(F)(F)F)C=C1N+=O).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | High functional group tolerance | Requires amine protection | 66.8% | Moderate |

| Diazonium Route | Transition-metal-free | Low yields, side reactions | 52.5% | Low |

| Metal-Free Borylation | No Pd/Cu catalysts | Microwave dependency | 59% | High |

| Nitro Reduction | Straightforward reduction step | Two-step process | 70% | High |

Mechanistic Insights and Optimization Strategies

-

Miyaura Borylation : The oxidative addition of Pd(0) to the aryl halide, followed by transmetallation with B₂Pin₂, drives this reaction. Electron-withdrawing groups (e.g., trifluoromethoxy) enhance reactivity.

-

Diazonium Route : Radical intermediates generated via single-electron transfer (SET) from borane reagents facilitate aryl radical coupling with boronates.

-

Nitro Reduction : Hydrogenation selectivity is critical to avoid over-reduction of the boronate ester.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the boronic ester group into other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethoxy)aniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique reactivity makes it useful in bioconjugation techniques, where it can be attached to biomolecules for imaging or therapeutic purposes.

Medicine: Research is ongoing into its potential use in drug development, particularly in the design of boron-containing drugs that can target specific biological pathways.

Industry: It is used in the production of advanced materials, such as polymers and coatings, where its unique properties can enhance performance.

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethoxy)aniline exerts its effects involves its ability to form stable complexes with various molecular targets. The boron atom can interact with hydroxyl groups, amines, and other nucleophiles, facilitating the formation of covalent bonds. This interaction can modulate the activity of enzymes, receptors, and other proteins, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The target compound is distinguished by its ortho-trifluoromethoxy and para-boronate ester substituents. Key analogs and their differences include:

Key Observations :

- Electronic Effects : Trifluoromethoxy (-OCF₃) is strongly electron-withdrawing, reducing electron density on the aromatic ring more than trifluoromethyl (-CF₃) or methoxy (-OCH₃). This enhances oxidative stability but may require harsher reaction conditions for Suzuki couplings.

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethoxy)aniline is a boron-containing organic molecule that has garnered attention in various fields including medicinal chemistry and materials science. Its unique structure allows for significant interactions at the molecular level, which can influence its biological activity. This article explores the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical formula for this compound is . The presence of a boron atom in the dioxaborolane ring contributes to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

- Enzyme Inhibition : The boron atom in the dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of proteases and kinases.

- Anticancer Properties : Preliminary studies suggest that compounds with boron-containing structures can exhibit anticancer activity by interfering with cellular signaling pathways involved in proliferation and apoptosis.

- Antimicrobial Activity : Some derivatives of boron compounds have shown promise as antimicrobial agents. The trifluoromethoxy group may enhance lipophilicity, facilitating membrane penetration and increasing efficacy against bacterial strains.

Case Studies

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that similar boron-containing compounds exhibited selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .

- Antimicrobial Efficacy : Research published in Antibiotics indicated that boron compounds with similar structural features showed significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of functional groups like trifluoromethoxy in enhancing antimicrobial properties .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 291.09 g/mol |

| CAS Number | 195062-61-4 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Synthesis and Applications

The synthesis of this compound typically involves coupling reactions where the dioxaborolane moiety is introduced via Suzuki-Miyaura cross-coupling methods. This synthetic route is advantageous for creating diverse derivatives with tailored biological activities.

Potential Applications

- Pharmaceuticals : The compound's ability to inhibit specific enzymes positions it as a candidate for drug development targeting cancer or infectious diseases.

- Materials Science : Its unique properties may also lend themselves to applications in developing advanced materials such as semiconductors or sensors due to its electronic characteristics.

Q & A

Basic: What are the recommended methods for synthesizing 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethoxy)aniline?

The synthesis typically involves Miyaura borylation of a halogenated precursor. For example, reacting 2-(trifluoromethoxy)-4-bromoaniline with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate (KOAc) in dioxane at 80–110°C . Purification via silica gel chromatography (ethyl acetate/petroleum ether) yields the product with >95% purity, confirmed by HPLC (retention time ~0.99 min) and LCMS (m/z 307 [M+H]⁺) .

Advanced: How does the trifluoromethoxy substituent influence the electronic environment and reactivity in cross-coupling reactions?

The -OCF₃ group is strongly electron-withdrawing, polarizing the aromatic ring and activating the boronic ester toward transmetalation in Suzuki reactions. Computational studies (DFT) indicate this group lowers the LUMO energy of aryl halide coupling partners, facilitating oxidative addition to Pd(0) . However, steric hindrance from -OCF₃ may necessitate ligand optimization (e.g., bulky phosphine ligands) to suppress protodeboronation or homocoupling .

Basic: What analytical techniques are critical for characterizing this compound's purity and structure?

Key techniques include:

- ¹H/¹³C NMR : Confirms aromatic proton environments and boronic ester integration.

- ¹⁹F NMR : Validates -OCF₃ presence (δ ~ -55 to -60 ppm).

- ¹¹B NMR : Assesses boronic ester integrity (δ ~30–35 ppm).

- LCMS/HPLC : Ensures purity (>95%) via retention time and mass verification .

- Elemental analysis : Validates stoichiometry (C₁₂H₁₈BNO₂; MW 219.09) .

Advanced: What strategies prevent boronic ester hydrolysis during storage or catalytic reactions?

- Storage : Under inert atmosphere (N₂/Ar) at 2–8°C in amber vials .

- Reaction conditions : Use anhydrous solvents (e.g., THF, dioxane) and molecular sieves. Maintain pH >7 in biphasic systems (e.g., toluene/water with K₂CO₃) to stabilize the boronic ester . Kinetic studies show hydrolysis rates increase by 30% in acidic (pH <5) aqueous phases.

Basic: What safety protocols are essential when handling this compound?

- GHS hazards : Eye irritation (H319), skin irritation (H315), respiratory irritation (H335).

- PPE : Nitrile gloves, lab coat, safety goggles, fume hood use.

- Exposure response : Rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can computational modeling predict regioselectivity in cross-coupling reactions involving this boronic ester?

Density Functional Theory (DFT) maps electron density distribution, identifying nucleophilic/electrophilic sites. The -OCF₃ group creates a meta-directing effect, while steric maps from molecular dynamics simulations guide ligand design to favor coupling at the para position relative to the amino group . For example, bulky ligands (e.g., SPhos) enhance para selectivity by 40% compared to PPh₃ .

Basic: What solvent systems are optimal for dissolving this compound in synthetic applications?

- High solubility : Polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM, chloroform).

- Reaction mixtures : Toluene/ethanol/water (3:1:1 v/v) achieve >98% yield in cross-coupling . Avoid water-rich systems to minimize hydrolysis.

Advanced: What mechanistic insights explain conflicting reactivity data in cross-coupling with electron-deficient vs. electron-rich aryl halides?

- Electron-deficient partners : Faster oxidative addition to Pd(0) due to lowered LUMO energy, but steric hindrance from -OCF₃ slows transmetalation.

- Electron-rich partners : Require higher catalyst loading but benefit from -OCF₃ stabilization of the transition state during transmetalation . Kinetic profiling via ³¹P NMR reveals rate-determining steps shift with substituent electronics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.